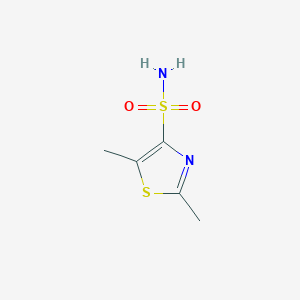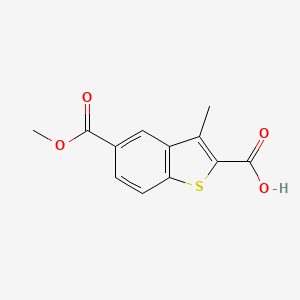
6-(Dimethylphosphoryl)-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Dimethylphosphoryl)-1,2,3,4-tetrahydroquinoline is a compound that belongs to the class of organophosphorus compounds It features a tetrahydroquinoline ring system substituted with a dimethylphosphoryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Dimethylphosphoryl)-1,2,3,4-tetrahydroquinoline typically involves the reaction of a suitable tetrahydroquinoline precursor with a dimethylphosphorylating agent. One common method is the reaction of 1,2,3,4-tetrahydroquinoline with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Dimethylphosphoryl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
Applications De Recherche Scientifique
6-(Dimethylphosphoryl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.
Mécanisme D'action
The mechanism of action of 6-(Dimethylphosphoryl)-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes or receptors. The dimethylphosphoryl group can act as a nucleophile or electrophile, depending on the reaction conditions. This allows the compound to participate in various biochemical pathways, influencing the activity of target proteins and enzymes.
Comparaison Avec Des Composés Similaires
- 6-(Dimethylphosphoryl)-1,2,3,4-tetrahydroisoquinoline
- 6-(Dimethylphosphoryl)-1,2,3,4-tetrahydroquinoxaline
- 6-(Dimethylphosphoryl)-1,2,3,4-tetrahydroquinazoline
Comparison: Compared to these similar compounds, 6-(Dimethylphosphoryl)-1,2,3,4-tetrahydroquinoline is unique due to its specific ring structure and the position of the dimethylphosphoryl group. This structural uniqueness can result in different reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H16NOP |
|---|---|
Poids moléculaire |
209.22 g/mol |
Nom IUPAC |
6-dimethylphosphoryl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C11H16NOP/c1-14(2,13)10-5-6-11-9(8-10)4-3-7-12-11/h5-6,8,12H,3-4,7H2,1-2H3 |
Clé InChI |
OASQVPLTXCEXEB-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C)C1=CC2=C(C=C1)NCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



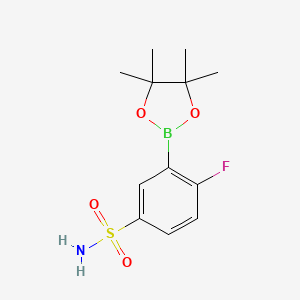
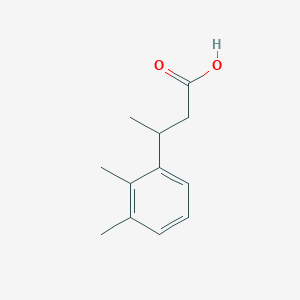
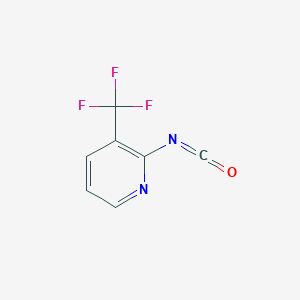
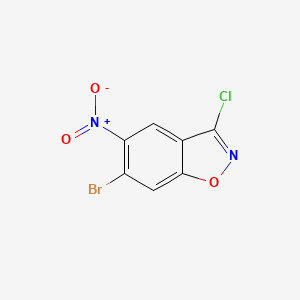
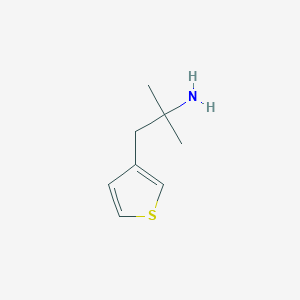

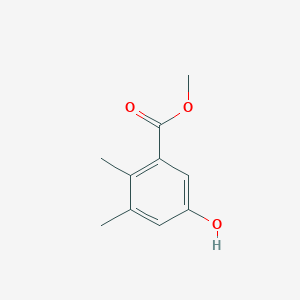
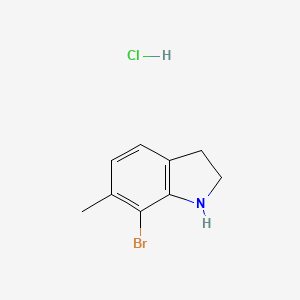
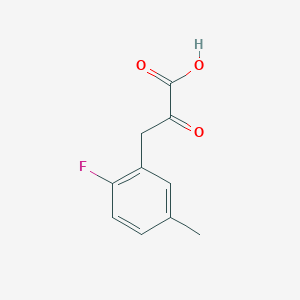
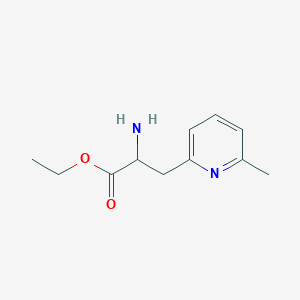
![2-[4-Methyl-3-(trifluoromethyl)phenyl]oxirane](/img/structure/B13520001.png)
